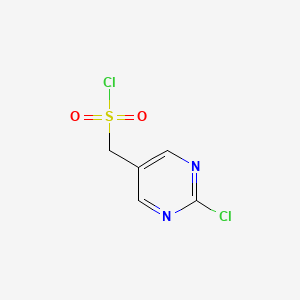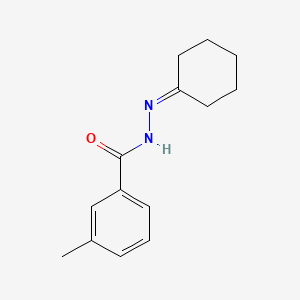
2-Benzylsulfanyl-1-oxidopyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylsulfanyl-1-oxidopyridin-1-ium is a chemical compound with the molecular formula C₁₂H₁₁NOS and a molecular weight of 217.287 g/mol . This compound is characterized by the presence of a benzylsulfanyl group attached to a pyridine ring, which is further oxidized to form a pyridinium ion. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-Benzylsulfanyl-1-oxidopyridin-1-ium typically involves the reaction of benzyl bromide with pyridine-2-thiol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate . The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction is generally carried out under controlled temperatures and monitored to ensure the complete conversion of reactants to the desired product.
Analyse Chemischer Reaktionen
2-Benzylsulfanyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxidized pyridinium ion back to its neutral form using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Benzylsulfanyl-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-Benzylsulfanyl-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Vergleich Mit ähnlichen Verbindungen
2-Benzylsulfanyl-1-oxidopyridin-1-ium can be compared with other similar compounds, such as:
2-Benzyl-1-oxidopyridin-1-ium: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Benzylsulfinyl-1-oxidopyridin-1-ium: This compound has a sulfinyl group instead of a sulfanyl group, which affects its oxidation state and reactivity.
2-Benzylsulfonyl-1-oxidopyridin-1-ium: This compound has a sulfonyl group, making it more oxidized and potentially more reactive in certain conditions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3915-60-4 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-benzylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NOS/c14-13-9-5-4-8-12(13)15-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
RYMZHWFUNAGVJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)


![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)


![6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B14164413.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B14164425.png)

![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)

